tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Chiral building block Stereochemistry Diastereomer differentiation

This (1R,5R,7R)-configured building block is essential for DPP-4, complement factor D, and NS5A inhibitor programs. The 2-azabicyclo[3.2.0]heptane core serves as a rigidified piperidine/pyrrolidine isostere (Fsp³ ≈ 1.0). Orthogonal Boc protection enables sequential diversification: functionalize the 7-amine while Boc remains intact, then deprotect N-2. Crucial: the (1R,5R,7R) stereochemistry is non-interchangeable—diastereomers present altered amine vectors that abolish target binding. ≥98% purity. Multigram scalability validated.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8051230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1C(C2)N
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1
InChIKeyLKFGPMRVNCQJHB-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate: Chiral Bicyclic Building Block for Conformationally Restricted Drug Discovery


tert-Butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 2382322-79-2, C₁₁H₂₀N₂O₂, MW 212.29 g/mol) is a chiral, Boc-protected 7-amino-2-azabicyclo[3.2.0]heptane derivative . The 2-azabicyclo[3.2.0]heptane scaffold is an sp³-rich, conformationally restricted bicyclic framework that has emerged as a valuable isosteric replacement for piperidine and pyrrolidine rings in medicinal chemistry [1]. Derivatives of this scaffold have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), complement factor D, and the hepatitis C virus nonstructural protein 5A (NS5A), while the isomeric 3-azabicyclo[3.2.0]heptane core has yielded clinical candidates belaperidone (antipsychotic) and ecenofloxacin (antibacterial) . The (1R,5R,7R) absolute stereochemistry defines a specific spatial orientation of the 7-amino and N-Boc exit vectors that is critical for downstream pharmacophore engagement.

Why Stereochemistry and Scaffold Positioning Prevent Generic Substitution of tert-Butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate


Generic substitution of this building block with a different diastereomer or scaffold isomer is not scientifically neutral. The (1R,5R,7R) configuration defines the absolute orientation of the 7-amino substituent relative to the bicyclic ring plane; diastereomers such as the (1S,5S,7R) (CAS 2331211-87-9) or (1S,5S,7S) (CAS 2331211-37-9) variants present the amine in a different spatial vector, which can abolish or invert target binding when incorporated into a final pharmacophore . Furthermore, the 2-azabicyclo[3.2.0]heptane scaffold positions the nitrogen atom at the ring junction, producing exit vector angles distinct from the isomeric 3-azabicyclo[3.2.0]heptane core (where nitrogen resides in the pyrrolidine ring) and from the 2-azabicyclo[2.2.1]heptane scaffold (differing ring size and geometry) [1]. These geometric differences translate into measurable divergence in isosteric replacement potential, as demonstrated by exit vector plot (EVP) analysis [2]. The Boc protecting group at N-2 further differentiates this compound from N-unprotected or alternatively protected (e.g., Cbz, Fmoc) analogs, as the tert-butyl carbamate imparts specific stability, lipophilicity, and orthogonal deprotection compatibility that dictate synthetic utility in multi-step sequences.

Quantitative Differentiation Evidence for tert-Butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate vs. Closest Analogs


Stereochemical Identity: Absolute (1R,5R,7R) Configuration Defines a Distinct Diastereomer Among Four Possible 7-Amino-2-Boc-azabicyclo[3.2.0]heptane Stereoisomers

The (1R,5R,7R) isomer is one of four possible diastereomers of 2-Boc-7-amino-2-azabicyclo[3.2.0]heptane, each possessing a distinct CAS number, spatial orientation, and commercial availability profile. The target compound (CAS 2382322-79-2) carries the 7-amino group in a specific exo/endo relationship relative to the fused cyclobutane ring, defined by the absolute configuration at C-1, C-5, and C-7. The closest commercially available comparators are the (1S,5S,7R) isomer (CAS 2331211-87-9, purity ≥96%), the (1S,5S,7S) isomer (CAS 2331211-37-9), and the (1R,5R,7S) isomer (CAS 2382026-69-7) . The (1R,5R,7R) isomer is supplied at ≥95% purity (AKSci) as the free base, whereas the (1S,5S,7S) variant is predominantly available as the acetate or tosylate salt, reflecting differing physicochemical handling requirements . The spatial divergence between these isomers means that any downstream chiral amide coupling, reductive amination, or urea formation will deliver structurally non-identical products—a critical consideration for SAR campaigns where stereochemistry directly governs target affinity .

Chiral building block Stereochemistry Diastereomer differentiation

Scaffold Isomerism: 2-Azabicyclo[3.2.0]heptane vs. 3-Azabicyclo[3.2.0]heptane—Nitrogen Position Alters Exit Vector Geometry and Pharmacological Precedent

The position of the nitrogen atom within the azabicyclo[3.2.0]heptane framework fundamentally alters the exit vector geometry accessible to substituents. In the 3-azabicyclo[3.2.0]heptane system, the dihedral angle between the mean planes of the cyclobutane and fused pyrrolidine rings has been measured at approximately 67.6° by X-ray crystallography [1]. In the 2-azabicyclo[3.2.0]heptane scaffold, the nitrogen resides at the ring junction rather than within the pyrrolidine ring, producing a different angular relationship for N-substituent projection. Exit vector plot (EVP) analysis has demonstrated that 3-azabicyclo[3.2.0]heptane-derived scaffolds occupy a chemical space somewhat larger than the parent morpholine and bicyclic 3-oxa-7-azabicyclo[3.3.0]octane [2]. The 2-aza scaffold, by contrast, has been described as a rigidified pyrrolidine analogue with well-defined exit vectors that enable accurate disposition of substituents toward specific areas of chemical space, yet it remains virtually absent from MedChem libraries [3]. Pharmacologically, the 3-aza scaffold has produced clinical-stage compounds (belaperidone, ecenofloxacin), while the 2-aza scaffold has been explored preclinically for DPP-4, complement factor D, and NS5A inhibition .

Scaffold hopping Exit vector analysis Isosteric replacement

Physicochemical Baseline: Predicted Properties of the Parent 2-Azabicyclo[3.2.0]heptane Core vs. 2-Azabicyclo[2.2.1]heptane Establish Different Developability Profiles

The unsubstituted 2-azabicyclo[3.2.0]heptane parent scaffold (CAS 327-58-2) has predicted physicochemical properties that differ from the structurally related 2-azabicyclo[2.2.1]heptane core. The 2-azabicyclo[3.2.0]heptane scaffold exhibits a predicted pKa of 11.62±0.20, a boiling point of 144.6±8.0°C, and a density of 0.959±0.06 g/cm³ . In comparison, 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors (e.g., neogliptin analog, IC₅₀ = 16.8±2.2 nM) have been reported [1], while 2-azabicyclo[3.2.0]heptane derivatives have been profiled in complement factor D inhibition with reported IC₅₀ values in the nanomolar range (e.g., 32 nM for a representative inhibitor) [2]. The introduction of the Boc protecting group and the 7-amino substituent onto the (1R,5R,7R) scaffold further modulates LogP, hydrogen-bonding capacity, and molecular recognition properties. The sp³-rich nature of the [3.2.0] bicyclic framework (Fsp³ approaching 1.0 for the saturated core) aligns with lead-oriented synthesis criteria favoring three-dimensionality over planarity .

Physicochemical properties Drug-likeness pKa prediction

Synthetic Scalability and Diastereomeric Purity: Multigram Preparation with Crystallization-Driven Purification Bypassing Chromatography

The 2-azabicyclo[3.2.0]heptane scaffold has been synthesized on multigram scale via sequential ketene [2+2] cycloaddition and lactam formation. A recent publication reports that although the key cycloaddition step exhibited modest diastereoselectivity (dr = 2:1), the target bicyclic product was obtained as a pure diastereomer without requiring chromatographic purification, and the process was successfully scaled to 32.8 g [1]. This crystallization-driven diastereomer enrichment represents a significant practical advantage over stereoisomers that require chiral HPLC or preparative SFC for purification. For the specific (1R,5R,7R)-7-amino derivative, the diastereomeric purity is a direct function of the starting material stereochemistry and the synthetic route employed; procurement from vendors supplying material with defined stereochemical purity (≥95%, AKSci ) ensures batch-to-batch consistency. The ability to obtain diastereopure material without chromatography reduces cost and increases throughput for medicinal chemistry campaigns compared to stereoisomers requiring expensive chiral separation .

Scalable synthesis Diastereomer enrichment Process chemistry

Boc Protection Chemistry: Orthogonal Deprotection Compatibility Differentiates This Building Block from Cbz- and Fmoc-Protected Analogs in Multi-Step Sequences

The tert-butyloxycarbonyl (Boc) group at the N-2 position of the azabicyclo scaffold provides acid-labile protection that is orthogonal to benzyloxycarbonyl (Cbz, cleaved by hydrogenolysis) and fluorenylmethyloxycarbonyl (Fmoc, cleaved by base) protecting groups [1]. This orthogonality is essential for multi-step synthetic sequences where the 7-amino group may be further functionalized (e.g., amide coupling, sulfonylation, reductive amination) while the N-2 Boc group remains intact, to be removed later under acidic conditions (TFA or HCl/dioxane). The (1R,5R,7R) Boc-protected building block can thus be incorporated into peptide coupling or parallel synthesis workflows without risking premature N-2 deprotection. This contrasts with Cbz-protected analogs, which require hydrogenolysis conditions incompatible with many functional groups, and Fmoc-protected analogs, which are base-labile and may undergo premature cleavage under nucleophilic conditions [2]. The Boc group also contributes to the compound's lipophilicity (estimated contribution of ~1.5–2.0 LogP units vs. the free amine), facilitating organic-phase handling and purification by normal-phase chromatography .

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Optimal Application Scenarios for tert-Butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate Based on Differentiated Evidence


Conformationally Restricted Piperidine/Pyrrolidine Isostere Synthesis in CNS and Anti-Infective Lead Optimization

The 2-azabicyclo[3.2.0]heptane scaffold serves as a rigidified isostere for piperidine and pyrrolidine rings, with the (1R,5R,7R)-7-amino substituent providing a primary amine handle for amide bond formation, sulfonamide coupling, or reductive amination. The Boc group at N-2 remains intact during 7-amino functionalization, enabling sequential deprotection and further N-2 derivatization. This orthogonal reactivity is directly leveraged from the scaffold's demonstrated pharmacological potential in DPP-4, complement factor D, and NS5A inhibition programs . The scaffold's sp³-rich character (Fsp³ approaching 1.0 for the saturated core) aligns with lead-oriented synthesis criteria that favor three-dimensional molecular complexity over aromatic planarity [1].

Chiral SAR Probe for Mapping Exo/Endo Amine Orientation in Bicyclic Pharmacophores

The (1R,5R,7R) absolute configuration provides a defined spatial orientation of the 7-amino group relative to the bicyclic plane. This compound can be used as a stereochemically pure anchor point in SAR studies where the effect of amine exo/endo orientation on target binding is systematically probed. Since diastereomers such as (1S,5S,7R) and (1S,5S,7S) present the amine in different spatial vectors, parallel procurement of the target isomer alongside its stereoisomeric comparators enables comprehensive 3D-pharmacophore mapping—a strategy validated by the stereochemical dependence observed in DPP-4 and NS5A azabicyclic inhibitors [2].

Multi-Step Parallel Library Synthesis Requiring Orthogonal N-Protection

The Boc protection at N-2 is orthogonal to the free 7-amino group, enabling library synthesis workflows where the 7-position is diversified (e.g., via amide coupling with carboxylic acid building blocks, sulfonylation, or urea formation) while the N-2 Boc remains intact. Subsequent global Boc deprotection with TFA releases the N-2 secondary amine for further diversification or salt formation. This two-step diversification sequence is compatible with standard parallel synthesis equipment and is supported by the scaffold's demonstrated multigram scalability (32.8 g demonstrated for the scaffold class) and crystallization-driven purification that avoids chromatography [1].

Carbapenem and β-Lactam Antibiotic Intermediate Development

The 2-azabicyclo[3.2.0]heptane scaffold shares topological features with the 1-azabicyclo[3.2.0]heptane core of carbapenem antibiotics, with the nitrogen positioned at the 2-position rather than the 1-position. This compound can serve as a synthetic intermediate for exploring novel β-lactam mimetics or carbapenem analogs where repositioning of the bridgehead nitrogen alters the β-lactam ring geometry and potentially modulates β-lactamase susceptibility. The established patent literature (IPC class C07D 477/00, covering 1-azabicyclo[3.2.0]heptane ring systems) and the clinical precedent of ecenofloxacin (derived from 3-azabicyclo[3.2.0]heptane) support the antibacterial relevance of this scaffold class [2].

Quote Request

Request a Quote for tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.